molecular formula C8H13NO2 B1169070 1-Azabicyclo[3.2.1]octane-6-carboxylicacid,exo-(9CI) CAS No. 115595-01-2

1-Azabicyclo[3.2.1]octane-6-carboxylicacid,exo-(9CI)

Cat. No. B1169070
InChI Key:
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Description

1-Azabicyclo[3.2.1]octane-6-carboxylicacid,exo-(9CI) is a chemical compound with the molecular formula C8H13NO2 . The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities .


Synthesis Analysis

Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide across the years . Most of the approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold .


Molecular Structure Analysis

The molecular structure of 1-Azabicyclo[3.2.1]octane-6-carboxylicacid,exo-(9CI) is available as a 2D Mol file or as a computed 3D SD file . The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids .


Chemical Reactions Analysis

These structures are highly strained, allowing them to participate in a range of strain-releasing reactions which typically cleave the central, strained bond to deliver cyclobutanes or azetidines .


Physical And Chemical Properties Analysis

The molecular formula of 1-Azabicyclo[3.2.1]octane-6-carboxylicacid,exo-(9CI) is C8H13NO2 and its molecular weight is 155.19 .

Future Directions

There has been a resurgent interest in the chemistry of 1-Azabicyclo[3.2.1]octane-6-carboxylicacid,exo-(9CI) driven by the pharmaceutical industry’s increasing desire for new methods to access cyclobutanes and azetidines . This highlights the diverse chemistry they can access, their value as synthetic precursors to cyclobutanes and azetidines, and identifies areas for future research .

properties

IUPAC Name

1-azabicyclo[3.2.1]octane-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2/c10-8(11)7-5-9-3-1-2-6(7)4-9/h6-7H,1-5H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUGBUWJBMDGXDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CN(C1)CC2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Azabicyclo[3.2.1]octane-6-carboxylicacid,exo-(9CI)

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